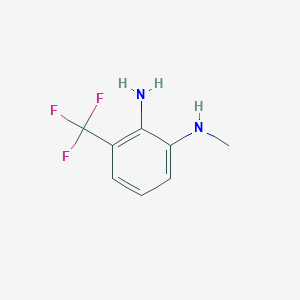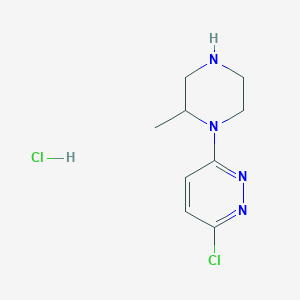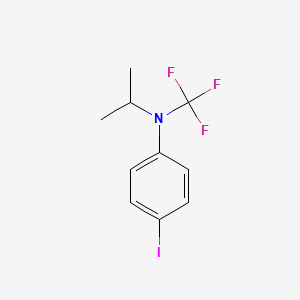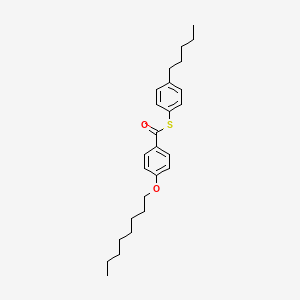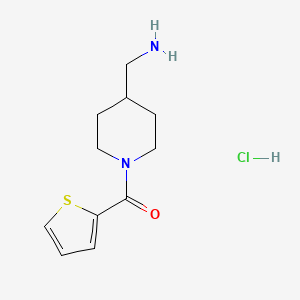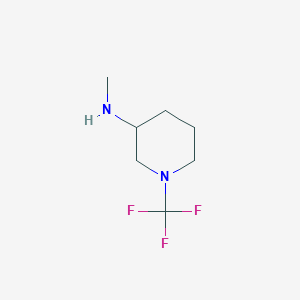
(3-Chloro-5-fluoro-phenyl)-propynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-5-fluoro-phenyl)-propynoic acid is an organic compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, along with a propynoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-fluoro-phenyl)-propynoic acid typically involves the introduction of the chloro and fluoro groups onto a phenyl ring, followed by the addition of a propynoic acid group. One common method involves the use of trimethylsilyldiazomethane in diethyl ether, which is added to a solution of (3-chloro-5-fluoro-phenyl)acetic acid in methanol and toluene. The mixture is stirred at room temperature, and acetic acid is added to terminate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-5-fluoro-phenyl)-propynoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The propynoic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, oxidizing agents, reducing agents, and catalysts such as palladium or platinum. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation or reduction reactions can produce different carboxylic acid or alcohol derivatives.
Scientific Research Applications
(3-Chloro-5-fluoro-phenyl)-propynoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Chloro-5-fluoro-phenyl)-propynoic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The propynoic acid group can participate in reactions that modify the activity of these targets, leading to specific biological effects.
Comparison with Similar Compounds
3-Chloro-5-fluorophenylboronic Acid: Similar in structure but contains a boronic acid group instead of a propynoic acid group.
1-Bromo-3-chloro-5-fluorobenzene: Contains a bromo group instead of a propynoic acid group.
Uniqueness: (3-Chloro-5-fluoro-phenyl)-propynoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with the propynoic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H4ClFO2 |
|---|---|
Molecular Weight |
198.58 g/mol |
IUPAC Name |
3-(3-chloro-5-fluorophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H4ClFO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,(H,12,13) |
InChI Key |
VIHGGRCHSRPUOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-g]benzothiazol-7-amine](/img/structure/B13974206.png)
![8-(Bromomethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13974210.png)
![8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13974212.png)
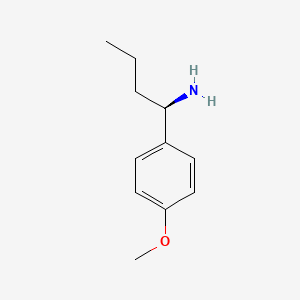
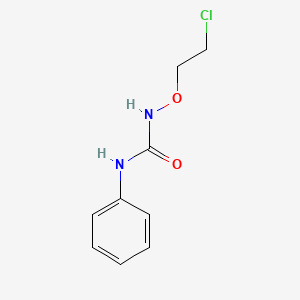
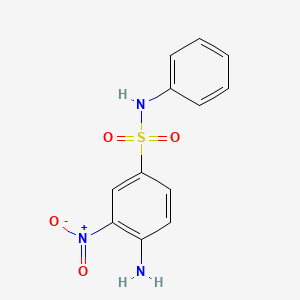
![Dibenzo[b,e][1,4]dioxin-2-ylboronic acid](/img/structure/B13974232.png)
